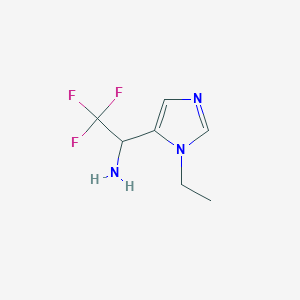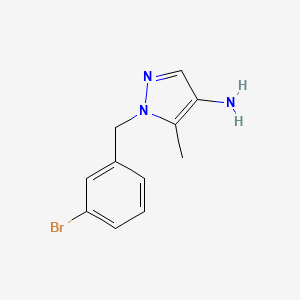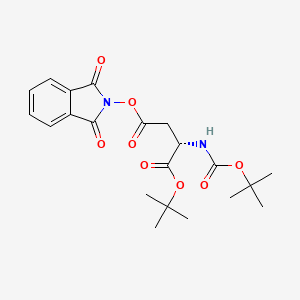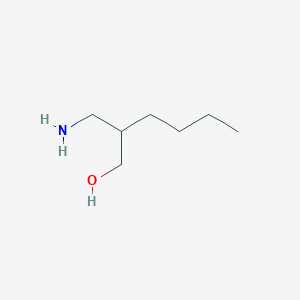
2-(Aminomethyl)hexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)hexan-1-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a hexane chain, with an aminomethyl group (-CH2NH2) at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)hexan-1-ol can be achieved through several methods. One common approach involves the reaction of hexanal with ammonia and hydrogen in the presence of a catalyst. The reaction proceeds as follows:
Hexanal + Ammonia + Hydrogen → this compound:
Industrial Production Methods
Industrial production of this compound often involves the oligomerization of ethylene followed by functional group transformations. The process can be summarized as follows:
Oligomerization of Ethylene: Ethylene is oligomerized using triethylaluminium to form higher alkanes.
Functional Group Transformation: The resulting alkanes are then subjected to oxidation and amination reactions to introduce the hydroxyl and aminomethyl groups.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)hexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of hexanoic acid or hexanone.
Reduction: Formation of hexylamine.
Substitution: Formation of hexyl halides.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)hexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)hexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, while the aminomethyl group can engage in nucleophilic interactions. These interactions can influence various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Aminomethyl)pentan-1-ol
- 2-(Aminomethyl)heptan-1-ol
- 2-(Aminomethyl)octan-1-ol
Comparison
2-(Aminomethyl)hexan-1-ol is unique due to its specific chain length and functional group positioning, which can influence its reactivity and applications. Compared to its analogs, it may exhibit different solubility, boiling points, and reactivity profiles, making it suitable for specific applications.
Propiedades
Fórmula molecular |
C7H17NO |
|---|---|
Peso molecular |
131.22 g/mol |
Nombre IUPAC |
2-(aminomethyl)hexan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-2-3-4-7(5-8)6-9/h7,9H,2-6,8H2,1H3 |
Clave InChI |
NYVDHTLXVVFPHK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CN)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


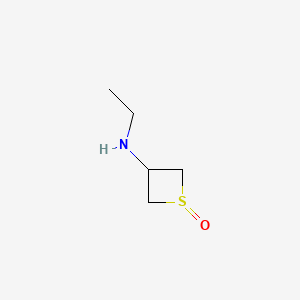
![I(2)-[[(Phenylmethoxy)carbonyl]amino]-4-pyridinepropanoic acid](/img/structure/B13563596.png)

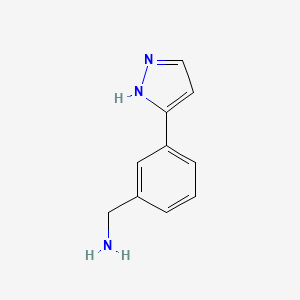

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine](/img/structure/B13563616.png)

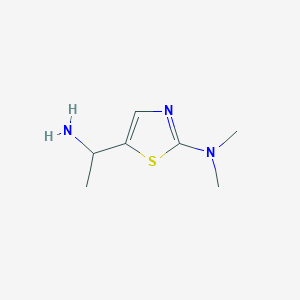
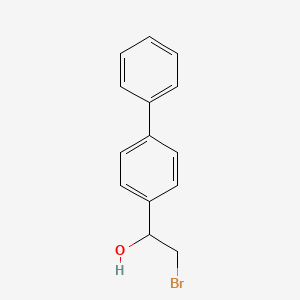

![5-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}furan-2-carboxylic acid](/img/structure/B13563655.png)
